molecular formula C14H17Cl2NO2 B1672505 Fenhexamid CAS No. 126833-17-8

Fenhexamid

Cat. No.: B1672505
CAS No.: 126833-17-8
M. Wt: 302.2 g/mol
InChI Key: VDLGAVXLJYLFDH-UHFFFAOYSA-N
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Description

Fenhexamid is a fungicide belonging to the chemical family of hydroxyanilides. It is primarily used to control fungal diseases in various crops, including grapes, strawberries, and tomatoes. This compound is particularly effective against Botrytis cinerea, a pathogen responsible for grey mold .

Mechanism of Action

Target of Action

Fenhexamid primarily targets the sterol 3-ketoreductase enzyme, which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its disruption can inhibit the growth and proliferation of fungi .

Mode of Action

This compound acts by inhibiting the ergosterol biosynthesis pathway . Specifically, it prevents the reduction of the keto group to a hydroxyl by the 3-ketoreductase enzyme during the C-4 demethylation stage of ergosterol biosynthesis . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 3-ketoreductase enzyme, this compound disrupts the production of ergosterol, a critical component of fungal cell membranes . This disruption leads to the accumulation of precursor or abnormal sterols, resulting in fungitoxicity due to alterations of the membrane and metabolic functions .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. It achieves this by disrupting the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption inhibits spore germ tube development and hyphal growth of target fungal pathogens .

Action Environment

This compound is a foliar fungicide, meaning it is applied to the leaves of plants . It is absorbed into the outer waxy layer of plant surfaces and is protected from being washed off by rainfall or irrigation .

Biochemical Analysis

Biochemical Properties

Fenhexamid interacts with the sterol 3-ketoreductase, an enzyme involved in the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to the disruption of cell growth and proliferation .

Cellular Effects

This compound has been shown to stimulate miR-21 expression in human breast cancer cells . This modulation of miR-21 expression can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the C4-demethylation of ergosterol, blocking the sterol 3-ketoreductase . This inhibition disrupts the biosynthesis of ergosterol, leading to the disruption of fungal cell growth .

Temporal Effects in Laboratory Settings

This compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is not persistent in soil or aquatic systems

Dosage Effects in Animal Models

The toxicological data suggest that this compound has low toxicity when administered by the oral, dermal, or inhalation routes

Metabolic Pathways

This compound is rapidly and completely absorbed from the gastrointestinal tract in rats . The main pathway of biotransformation in rats is conjugation of the aromatic hydroxyl group with glucuronic acid . Limited hydroxylation of the 2, 3, and 4 positions of the cyclohexyl ring also occurs, with excretion of these compounds as glucuronide or sulfate conjugates .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body, with the gastrointestinal tract, kidney, and liver having the highest concentrations of the compound

Preparation Methods

The preparation of fenhexamid involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like toluene . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Fenhexamid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fenhexamid has several scientific research applications:

Comparison with Similar Compounds

Fenhexamid is unique among hydroxyanilides due to its specific inhibition of sterol 3-ketoreductase. Similar compounds include:

This compound’s specificity for sterol 3-ketoreductase makes it particularly effective against certain fungal pathogens, distinguishing it from other fungicides.

Properties

IUPAC Name

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
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InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLGAVXLJYLFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3032549
Record name Fenhexamid
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Molecular Weight

302.2 g/mol
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Physical Description

White solid; [HSDB] Beige powder; [MSDSonline]
Record name Fenhexamid
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Boiling Point

320 °C
Record name FENHEXAMID
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Flash Point

> 150 °C (> 302 °F)
Record name FENHEXAMID
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Solubility

In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C)
Record name FENHEXAMID
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Density

1.34 at 20 °C
Record name FENHEXAMID
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Vapor Pressure

3X10-9 mm Hg at 20 °C /Extrapolated/
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Mechanism of Action

Fenhexamid, a recently developed botryticide, is shown here to inhibit sterol biosynthesis. When the fungus Botryotinia fuckeliana was grown in the presence of fenhexamid, the ergosterol content was reduced, and three 3-keto compounds, 4 alpha-methylfecosterone, fecosterone and episterone, accumulated, suggesting an inhibition of the 3-keto reductase involved in C-4 demethylation. Thus, fenhexamid belongs to a new, promising class of sterol biosynthesis inhibitors not previously used in agriculture or in medicine.
Record name FENHEXAMID
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Color/Form

White powder, Solid

CAS No.

126833-17-8
Record name Fenhexamid
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Record name Fenhexamid
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Record name Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl
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Record name FENHEXAMID
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Melting Point

153 °C
Record name FENHEXAMID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Fenhexamid?

A1: this compound specifically targets the 3-ketoreductase enzyme (Erg27) involved in the C4-demethylation step of ergosterol biosynthesis in fungi. [, , , , , , ]

Q2: How does this compound's interaction with Erg27 affect fungi?

A2: By inhibiting Erg27, this compound disrupts the production of ergosterol, a critical component of fungal cell membranes. This disruption leads to impaired membrane function and ultimately inhibits fungal growth. [, , , ]

Q3: Are there differences in this compound sensitivity among Botrytis species?

A3: Yes, significant differences exist. While Botrytis cinerea is generally sensitive to this compound, a closely related species, Botrytis pseudocinerea, exhibits natural resistance. [, , , , ]

Q4: What are the known mechanisms of this compound resistance in Botrytis cinerea?

A4: The primary mechanism involves mutations in the erg27 gene, leading to amino acid substitutions in the Erg27 enzyme. These mutations can reduce this compound's binding affinity, rendering the fungicide less effective. [, , , , , ]

Q5: What is the most common mutation associated with high-level this compound resistance (HydR3+)?

A5: The substitution of phenylalanine at position 412 (F412) with serine (F412S) is the most prevalent mutation observed in highly resistant Botrytis cinerea isolates. Other substitutions at this position, like F412I and F412V, have also been reported. [, , ]

Q6: How does Botrytis pseudocinerea achieve natural resistance to this compound?

A6: Botrytis pseudocinerea utilizes a two-pronged resistance strategy: minor modifications in Erg27 and, more importantly, the detoxification of this compound by a cytochrome P450 monooxygenase enzyme called Cyp684. [, , , ]

Q7: Does the cyp684 gene play a role in Botrytis cinerea's resistance?

A7: While the cyp684 gene is present in both species, its expression is induced in the presence of this compound in Botrytis pseudocinerea, but not in Botrytis cinerea. This suggests that variations in gene regulation, possibly due to polymorphism in the promoter or 3' UTR regions, contribute to the differential resistance. [, ]

Q8: Does this compound resistance come at a cost to Botrytis cinerea?

A8: Yes, studies using isogenic strains have demonstrated that mutations conferring high-level this compound resistance can negatively affect several fitness parameters, including: * Reduced Mycelial Growth: Resistant strains exhibit slower growth rates compared to sensitive strains. [, , ] * Altered Sclerotia Production: The production of sclerotia, crucial for fungal survival during harsh conditions, can be negatively impacted in resistant strains. [, ] * Decreased Sporulation: Resistant isolates may display reduced sporulation rates, potentially impacting their ability to spread. [] * Increased Sensitivity to Freezing: Mutations linked to this compound resistance might compromise the ability of Botrytis cinerea to survive freezing temperatures, particularly relevant for overwintering. [, ]

Q9: Do these fitness costs translate to reduced disease pressure in the field?

A9: While laboratory studies highlight fitness trade-offs, field observations suggest that highly resistant strains can persist and contribute to disease pressure. [] Effective resistance management strategies remain crucial to prolonging this compound's efficacy in controlling gray mold.

Q10: What methods are available to detect and monitor this compound resistance in Botrytis cinerea?

A10: Several methods are employed, including:

  • Traditional Culture-Based Assays: These involve measuring the growth inhibition of fungal isolates on media amended with different this compound concentrations. [, , , , ]
  • Molecular Techniques: Polymerase Chain Reaction (PCR)-based methods can detect specific mutations in the erg27 gene associated with resistance. [, , ]
  • Quantitative PCR (qPCR): This technique allows for the quantification of specific erg27 alleles, providing insights into the frequency of resistant strains within a population. [, ]

Q11: In what crops is this compound commonly used for gray mold control?

A11: this compound is widely used in vineyards to manage gray mold in grapes. It's also employed in strawberry production and plays a role in protecting various ornamental crops. [, , , , , , ]

Q12: How can the development of this compound resistance be mitigated?

A12: Implementing integrated pest management (IPM) strategies is crucial to delay resistance development. Key approaches include:

  • Limited Applications: Adhering to recommended application frequencies and avoiding excessive use. [, , ]
  • Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action to reduce selection pressure. [, , ]
  • Monitoring Resistance: Regularly assessing the sensitivity of Botrytis cinerea populations to guide fungicide choices and track resistance evolution. [, , ]

Q13: What are some areas where further research on this compound is needed?

A13:

  • Understanding Alternative Resistance Mechanisms: While target-site mutations and Cyp684-mediated detoxification are established resistance mechanisms, exploring other potential contributors, such as efflux pumps, could be valuable. []
  • Assessing this compound's Environmental Fate: Research on its degradation pathways, persistence in different environments, and potential effects on non-target organisms is necessary to ensure its sustainable use. [, ]
  • This compound does not appear to be degraded by Saccharomyces cerevisiae during alcoholic fermentation but is adsorbed by the yeast cells, potentially influencing its final concentration in wine. []
  • Washing fruits and vegetables with water or detergent solutions can significantly reduce this compound residues. [, ]

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